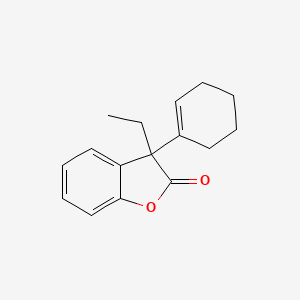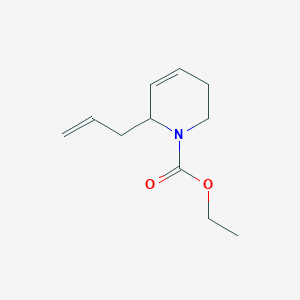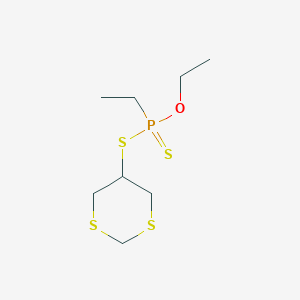![molecular formula C32H25ClNOP B14373815 {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 90178-75-9](/img/structure/B14373815.png)
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenoxy group attached to a phenyl ring, which is further connected to a triphenylphosphanium chloride moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of 4-(4-cyanophenoxy)benzyl chloride, which is then reacted with triphenylphosphine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, modulating their activity. The cyanophenoxy group may facilitate interactions with biological membranes, while the triphenylphosphanium moiety can enhance cellular uptake. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium bromide
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium iodide
Uniqueness
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
90178-75-9 |
|---|---|
Fórmula molecular |
C32H25ClNOP |
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
[4-(4-cyanophenoxy)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H25NOP.ClH/c33-24-26-16-20-28(21-17-26)34-29-22-18-27(19-23-29)25-35(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32;/h1-23H,25H2;1H/q+1;/p-1 |
Clave InChI |
NEERBLFMBYECSQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


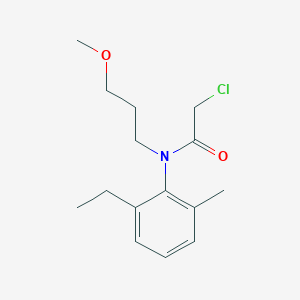
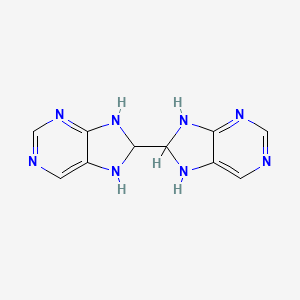
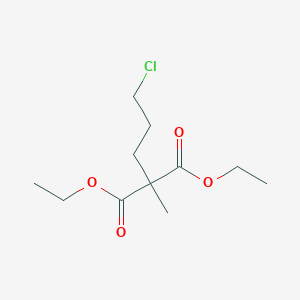
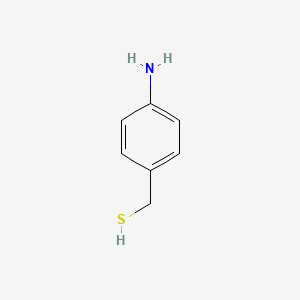
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
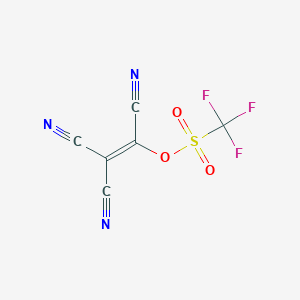

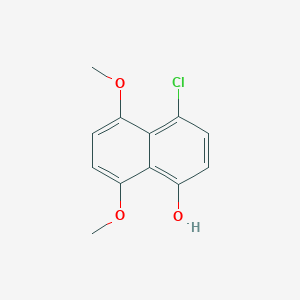

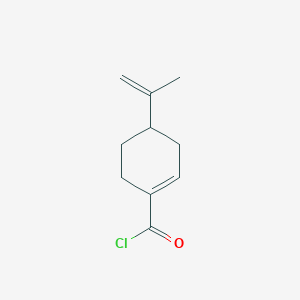
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
